1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide
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Overview
Description
1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide is an organic compound that contains a five-membered heterocyclic ring with sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and antiviral properties .
Preparation Methods
The synthesis of 1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide typically involves the reaction of 3-methyl-4-isothiazolecarbaldehyde with thiosemicarbazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The isothiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Its potential antiviral properties are being explored for the development of new antiviral drugs.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide involves the inhibition of essential enzymes in microorganisms. The compound interacts with thiol groups in enzymes, leading to the formation of mixed disulfides and the inactivation of the enzymes . This disruption of enzyme activity ultimately results in the death of the microorganism.
Comparison with Similar Compounds
1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide can be compared with other isothiazole derivatives, such as:
Methylisothiazolinone: Known for its use as a biocide in personal care products and industrial applications.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a preservative in various formulations.
Benzisothiazolinone: Used as a preservative in paints, adhesives, and other industrial products.
The uniqueness of this compound lies in its specific structure and the presence of the thiosemicarbazide moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3683-57-6 |
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Molecular Formula |
C6H8N4S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
[(E)-(3-methyl-1,2-thiazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4-5(3-12-10-4)2-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-2+ |
InChI Key |
MWMGFPVLBLRWMJ-KRXBUXKQSA-N |
Isomeric SMILES |
CC1=NSC=C1/C=N/NC(=S)N |
Canonical SMILES |
CC1=NSC=C1C=NNC(=S)N |
Origin of Product |
United States |
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